molecular formula C12H16O2 B2799748 Methyl 3-methyl-2-phenylbutanoate CAS No. 72615-27-1

Methyl 3-methyl-2-phenylbutanoate

Cat. No.: B2799748
CAS No.: 72615-27-1
M. Wt: 192.258
InChI Key: RHOGKBHFZYAOSG-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-phenylbutanoate is a branched-chain aromatic ester characterized by a phenyl group at the 2-position and a methyl substituent at the 3-position of the butanoate backbone. This compound is structurally related to 3-methyl-2-phenylbutanoic acid (CAS: MFCD00021708), its carboxylic acid precursor, which has been studied for its stereochemical variants, including (R)- and (S)-enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-phenylbutanoate can be synthesized through the esterification of 3-methyl-2-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-methyl-2-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 3-methyl-2-phenylbutanoic acid.

    Reduction: 3-methyl-2-phenylbutanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-2-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where esters are used to modify the solubility and bioavailability of drugs.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-phenylbutanoate primarily involves its interaction with esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. This hydrolysis reaction is crucial in various biological processes and can be studied to understand enzyme kinetics and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

a) 3-Methylbutyl 3-methylbutanoate

  • Structure: A branched ester with a 3-methylbutyl chain and a 3-methylbutanoate moiety.
  • Key Properties : Vapor pressure = 4.39 kPa at 15°C, suggesting moderate volatility compared to simpler esters .
  • Differentiation: Lacks the aromatic phenyl group present in Methyl 3-methyl-2-phenylbutanoate, resulting in lower polarity and distinct reactivity in aromatic substitution reactions.

b) Methyl salicylate

  • Structure : An aromatic ester with a hydroxyl group ortho to the ester linkage.
  • Key Properties : Widely used as a volatile organic compound (VOC) in atmospheric studies due to its high volatility and floral scent .
  • Differentiation: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to this compound.

c) Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

  • Structure: Features a trifluoroethylamino substituent and a stereogenic center.
  • Synthesis : Prepared via nucleophilic substitution in THF with DIPEA, followed by C18 column purification .
  • Differentiation: The electron-withdrawing trifluoroethyl group enhances stability against hydrolysis compared to this compound.

Physical and Chemical Properties

Table 1 summarizes key properties of this compound and analogues:

Compound Molecular Formula Vapor Pressure (kPa) Key Features Reference
This compound C₁₂H₁₆O₂ Not reported Aromatic, branched, discontinued
3-Methylbutyl 3-methylbutanoate C₁₀H₁₈O₂ 4.39 (15°C) High volatility, non-aromatic
Methyl salicylate C₈H₈O₃ Not reported Polar, VOC, hydrogen bonding
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O Not reported Alcohol derivative, CAS 519183-78-9

Biological Activity

Methyl 3-methyl-2-phenylbutanoate, a compound with the molecular formula C12H16O2C_{12}H_{16}O_2, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a branched alkyl chain, which contribute to its reactivity and interactions with biological systems. The compound's structure can be represented as follows:

Molecular Structure C12H16O2\text{Molecular Structure }\text{C}_{12}\text{H}_{16}\text{O}_2

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, demonstrating notable inhibitory effects. The following table summarizes some findings on its antimicrobial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

These results indicate that this compound possesses significant antibacterial properties, particularly against gram-positive bacteria.

Cytotoxicity Studies

In addition to its antimicrobial effects, the compound has been evaluated for cytotoxic activity against cancer cell lines. A study assessed the cytotoxicity of this compound on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 15 µM. This suggests that the compound may inhibit cancer cell proliferation effectively.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes or specific biomolecules, leading to disruption of cellular processes. Its ester group may facilitate interactions with enzymes or receptors involved in cell signaling pathways.

Case Study: Anticancer Activity

A notable case study involved the synthesis of analogs of this compound aimed at enhancing its anticancer properties. Researchers modified the compound's structure and evaluated the resulting analogs for their cytotoxic effects on various cancer cell lines. Some modified compounds exhibited enhanced potency compared to the parent compound, indicating that structural modifications can significantly influence biological activity.

Research Findings on Enzyme Interactions

Further research has shown that this compound can act as a substrate for specific enzymes involved in metabolic pathways. For example, studies have demonstrated that certain cytochrome P450 enzymes can metabolize this compound, leading to the formation of bioactive metabolites that may contribute to its overall biological effects.

Safety and Toxicity

While this compound shows promise in various biological applications, safety assessments are crucial. Preliminary toxicity studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on non-target cells. Therefore, further investigation into its safety profile is necessary before considering therapeutic applications.

Q & A

Q. What are the established synthetic routes for Methyl 3-methyl-2-phenylbutanoate, and what reaction conditions optimize yield and purity?

Basic Research Focus
A common approach involves multi-step synthesis starting from substituted amino acid esters or carboxylic acid derivatives. For example, analogous compounds (e.g., methyl esters with trifluoroethyl or cyclobutane substituents) are synthesized via:

Amination/Alkylation : Reacting methyl esters with alkylating agents (e.g., trifluoroethyl triflate) in tetrahydrofuran (THF) under nitrogen, heated to 60°C for 24–27 hours .

Purification : Using reverse-phase C18 column chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) to isolate the product .
Optimization Tips : Yield improvements are achieved by controlling stoichiometry (e.g., 2:1 molar ratio of alkylating agent to substrate) and using excess base (e.g., diisopropylethylamine) to drive reactions to completion .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Basic Research Focus
Key analytical methods include:

  • LCMS/HPLC : Retention time and mass-to-charge ratio (m/z) analysis confirm molecular weight and purity (e.g., LCMS with acetonitrile/water mobile phases) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify stereochemistry and functional groups, such as phenyl ring protons (δ 7.2–7.4 ppm) and ester carbonyl signals (δ 170–175 ppm) .
    Methodological Note : Coupling HPLC with diode-array detection (DAD) enhances detection of trace impurities, critical for pharmacological applications .

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound under varying catalytic conditions?

Advanced Research Focus
Contradictions in yields often arise from differences in:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd or Cu) may improve efficiency but require rigorous exclusion of moisture.
  • Reaction Time/Temperature : Extended heating (e.g., 27 hours at 60°C vs. shorter durations) impacts side-product formation .
    Resolution Strategy : Design a fractional factorial experiment to isolate variables (e.g., catalyst loading, solvent polarity) and use ANOVA to identify statistically significant factors .

Q. What are the methodological considerations for assessing the bioactivity of this compound in enzyme inhibition studies?

Advanced Research Focus
To evaluate enzyme interactions:

Target Selection : Prioritize enzymes with esterase or protease activity, as the ester moiety may act as a substrate mimic .

Assay Design : Use fluorometric or colorimetric assays (e.g., p-nitrophenyl acetate hydrolysis) to measure inhibition kinetics.

Control Experiments : Include organophosphorus compounds (known enzyme inhibitors) as positive controls and validate results via LCMS to rule out non-specific binding .

Q. What role does this compound serve as a synthetic intermediate in pharmaceutical research?

Basic Research Focus
This compound is a precursor for:

  • Amphetamine Analogues : Esters with phenyl and methyl substituents are structurally similar to controlled substances, making them relevant in forensic chemistry .
  • Chiral Building Blocks : The stereocenter at C2 enables asymmetric synthesis of bioactive molecules, such as β-amino acids or peptidomimetics .

Q. How do solvent polarity and temperature gradients influence the stereochemical outcomes in the synthesis of this compound?

Advanced Research Focus

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in alkylation steps, favoring higher enantiomeric excess (e.e.) compared to non-polar solvents .
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization during sensitive steps (e.g., amine protection/deprotection) .
    Validation : Compare diastereomer ratios via chiral HPLC and correlate with solvent polarity indices (e.g., Dimroth-Reichardt ETE_T values) .

Properties

IUPAC Name

methyl 3-methyl-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)11(12(13)14-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOGKBHFZYAOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874336
Record name BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72615-27-1
Record name BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-methyl-2-phenylbutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Into the cathode chamber of an electrolytic cell divided with a diaphragm (asbestos) was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of isopropyl bromide and 1.0 g of tetramethylammonium tosylate in 30 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of lead for the anode and carbon for the cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate at 20° to 25° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-isopropylphenylacetate in a yield of 80% and α-isopropylphenylacetic acid in a yield of 9%. The spectral data of the ester were as follows.
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asbestos
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Synthesis routes and methods II

Procedure details

23 g of sodium in small portions were added at -35° within 90 minutes to 1500 ml of liquid ammonia. After completion of the addition, 150 mg of iron-(III) nitrate.9H2O were added. To this suspension were added, while stirring vigorously, 150 g (1 mol) of phenylacetic acid methyl ester in 500 ml of absolute tetrahydrofuran and, half an hour later, 100 ml (1 mol) of isopropyl iodide were added dropwise. After completion of the addition, the ammonia was distilled off overnight. Water was added slowly to the liquid residue and the mixture was extracted with ether. The organic extracts were washed with water, dried over sodium sulfate and evaporated under reduced pressure, to obtain 165.8 g (87%) of 2-phenyl-3-methylbutyric acid methyl ester as a yellow oil which was used directly in the next step.
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